molecular formula C7H14ClNO2 B14031138 Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hcl

Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hcl

Cat. No.: B14031138
M. Wt: 179.64 g/mol
InChI Key: WOOLOOYCBNNORY-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter systems or enzyme activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Uniqueness

Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in certain applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

WOOLOOYCBNNORY-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](NC1)C(=O)OC.Cl

Canonical SMILES

CC1CC(NC1)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.